Cas no 364794-75-2 (Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-methyl-)
Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-methyl-
- 1-((5-broMopyridin-2-yl)Methyl)-4-Methylpiperazine
- A1-12388
- SCHEMBL2933048
- 1-[(5-Bromopyridin-2-yl)methyl]-4-methylpiperazine
- 364794-75-2
- 1((5-bromopyridin-2-yl)methyl)-4-methylpiperazine
- 1-[(5-bromo-2-pyridinyl)methyl]-4-methylpiperazine
- DB-161995
- CKBZPUIXYCEOCM-UHFFFAOYSA-N
-
- MDL: MFCD18261915
- Inchi: 1S/C11H16BrN3/c1-14-4-6-15(7-5-14)9-11-3-2-10(12)8-13-11/h2-3,8H,4-7,9H2,1H3
- InChI Key: CKBZPUIXYCEOCM-UHFFFAOYSA-N
- SMILES: N1(CC2=NC=C(Br)C=C2)CCN(C)CC1
Computed Properties
- Exact Mass: 269.05276Da
- Monoisotopic Mass: 269.05276Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 19.4Ų
Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 186544-5g |
1-[(5-Bromopyridin-2-yl)methyl]-4-methylpiperazine, 95.00 |
364794-75-2 | 5g |
$1816.00 | 2023-09-07 | ||
| Chemenu | CM553760-5g |
1-((5-broMopyridin-2-yl)Methyl)-4-Methylpiperazine |
364794-75-2 | 95% | 5g |
$2077 | 2023-02-02 |
Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-methyl- Related Literature
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
Additional information on Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-methyl-
Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-methyl- (CAS No. 364794-75-2): A Comprehensive Overview
Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-methyl- is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique molecular structure and diverse applications. This compound, identified by the CAS number 364794-75-2, has garnered attention due to its potential in drug development and its role in various biochemical pathways. The intricate interplay of its structural components, including the 1-(5-bromo-2-pyridinyl)methyl and 4-methyl substituents, contributes to its multifaceted utility in medicinal chemistry.
The compound's molecular framework is a testament to the ingenuity of synthetic organic chemistry. The presence of a bromo substituent on the pyridine ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. This feature is particularly relevant in the context of modern drug discovery, where modular construction and functional group manipulation are key strategies for optimizing pharmacological properties.
In recent years, there has been a surge in research focusing on heterocyclic compounds due to their prevalence in biologically active molecules. The pyridine derivative in Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-methyl- exemplifies this trend, as it serves as a scaffold for numerous pharmacophores. Studies have demonstrated its efficacy in modulating various biological targets, including enzymes and receptors involved in metabolic disorders and neurological conditions.
The 1-(5-bromo-2-pyridinyl)methyl moiety is particularly noteworthy for its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for drug-receptor binding affinity. This property has been leveraged in the design of novel inhibitors targeting enzymes such as kinases and phosphodiesterases. Moreover, the 4-methyl group introduces steric bulk, which can be fine-tuned to optimize binding kinetics and reduce off-target effects.
Recent advancements in computational chemistry have further illuminated the potential of this compound. Molecular docking studies have revealed that derivatives of Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-methyl- exhibit high binding affinity for several therapeutic targets. These findings have spurred interest in developing next-generation drugs based on this scaffold, with an emphasis on improving solubility and bioavailability.
The pharmaceutical industry has also explored the use of this compound in combination therapies. Its structural versatility allows for easy derivatization, enabling the creation of libraries of compounds with tailored biological activities. Such libraries are instrumental in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for further development.
In addition to its applications in drug discovery, Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-methyl- has shown promise in materials science. Its ability to form stable complexes with metal ions makes it a candidate for use in catalysis and coordination chemistry. These applications highlight the broad utility of this compound beyond traditional pharmaceutical contexts.
The synthesis of Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-methyl- involves multi-step organic reactions that showcase the expertise of synthetic chemists. Key steps include bromination of a pyridine precursor followed by nucleophilic substitution with a protected piperazine moiety. The introduction of the methyl group at the fourth position is achieved through selective alkylation techniques. These synthetic strategies underscore the compound's complexity and the skill required to produce it on a scalable basis.
Evaluation of the compound's pharmacokinetic properties is essential for determining its suitability for clinical use. Preliminary studies indicate that it exhibits moderate oral bioavailability and favorable metabolic stability. However, further research is needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profiles.
The safety profile of Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-methyl- is another critical aspect that requires thorough investigation. Acute toxicity studies have been conducted to assess its immediate effects at high doses. While preliminary results suggest low acute toxicity, long-term studies are necessary to evaluate potential chronic health risks.
In conclusion, Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-methyl-, identified by CAS number 364794-75-2, represents a promising candidate for pharmaceutical development. Its unique structural features and diverse applications make it a valuable asset in medicinal chemistry research. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly pivotal role in addressing complex diseases.
364794-75-2 (Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-methyl-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)